molecular formula C4H4BrNS B067080 5-(Bromomethyl)thiazole CAS No. 167998-61-0

5-(Bromomethyl)thiazole

Cat. No. B067080
CAS RN: 167998-61-0
M. Wt: 178.05 g/mol
InChI Key: SOILBLIIPUYFLH-UHFFFAOYSA-N
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Description

5-(Bromomethyl)thiazole is a unique chemical compound with the empirical formula C4H4BrNS and a molecular weight of 178.05 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 5-(Bromomethyl)thiazole consists of a five-membered ring containing sulfur and nitrogen atoms . The structure allows for the free movement of pi (π) electrons from one bond to other bonds, rendering aromatic ring properties .

Scientific Research Applications

1. Development of Various Drugs and Biologically Active Agents The thiazole moiety, which includes “5-(Bromomethyl)thiazole”, has been an important heterocycle in the world of chemistry . It contributes to the development of various drugs and biologically active agents . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .

Interaction with Topoisomerase II

Compounds containing a thiazole ring, such as “5-(Bromomethyl)thiazole”, can interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .

Anticancer Medicines

Thiazole, a five-membered heterocyclic motif comprising sulfur and nitrogen atoms, is a significant platform in a number of medicinally relevant molecules . Dabrafenib, dasatinib, patellamide A, ixabepilone, and epothilone are examples of clinically used anticancer medicines that contain the thiazole nucleus .

Antifungal Activity

“5-(Bromomethyl)thiazole” and its derivatives have been synthesized and screened for their antifungal activity .

5. Antioxidant, Analgesic, Anti-inflammatory, and Antimicrobial Activities Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

Antitumor and Cytotoxic Activity

A series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides have been synthesized and reported their cytotoxicity activity on three human tumor cell lines . This suggests that “5-(Bromomethyl)thiazole” could potentially be used in the development of antitumor and cytotoxic drugs .

Mechanism of Action

Target of Action

5-(Bromomethyl)thiazole is a derivative of thiazole, a heterocyclic compound that has been extensively studied for its diverse biological activities . . Thiazole derivatives have been found to exhibit a wide range of activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets would depend on the particular biological activity being exhibited.

Mode of Action

For instance, they can act as inhibitors, blocking the activity of certain enzymes or proteins, or they can bind to receptors, triggering specific cellular responses . The bromomethyl group in 5-(Bromomethyl)thiazole could potentially enhance its reactivity, allowing it to form covalent bonds with its targets.

Biochemical Pathways

Thiazole derivatives have been found to impact a wide range of biochemical pathways, depending on their specific biological activity . For example, they may affect pathways related to inflammation, pain perception, microbial growth, viral replication, nerve signal transmission, and tumor growth .

Pharmacokinetics

The thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . This suggests that 5-(Bromomethyl)thiazole could potentially be absorbed and distributed in the body, metabolized, and then excreted.

Result of Action

Given the diverse biological activities of thiazole derivatives, it is likely that 5-(bromomethyl)thiazole could have a wide range of effects, depending on its specific targets and mode of action .

properties

IUPAC Name

5-(bromomethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNS/c5-1-4-2-6-3-7-4/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOILBLIIPUYFLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80617079
Record name 5-(Bromomethyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80617079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromomethyl)thiazole

CAS RN

167998-61-0
Record name 5-(Bromomethyl)thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167998-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Bromomethyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80617079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

An N,N-dimethylformamide solution of 5-(bromo-methyl)thiazole was prepared by using 5-methylthiazole (5.00 g), N-bromosuccinimide (8.97 g) and α,α′-azobisisobutyronitrile (414 mg) in a similar manner to Referential Example 86, and morpholine (2.20 ml) and triethylamine (7.02 ml) were reacted with this solution to obtain the title compound (1.76 g) as a yellow oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8.97 g
Type
reactant
Reaction Step Two
Quantity
414 mg
Type
reactant
Reaction Step Three
Quantity
2.2 mL
Type
reactant
Reaction Step Four
Quantity
7.02 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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